molecular formula C19H21N3O B3007773 2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide CAS No. 329228-00-4

2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide

Cat. No.: B3007773
CAS No.: 329228-00-4
M. Wt: 307.397
InChI Key: FGFMJOQQKOVXIO-UHFFFAOYSA-N
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Description

2-Benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide is a benzodiazole derivative characterized by a 1,3-benzodiazole core substituted at position 1 with a diethylcarboxamide group and at position 2 with a benzyl group. The 1,3-benzodiazole scaffold (isosteric to benzimidazole) is notable for its π-electron-rich aromatic system, which facilitates interactions with biological targets.

Synthesis: While direct synthesis data for this compound are unavailable, analogous benzimidazole and benzodiazole carboxamides are synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt in DMF), as demonstrated for structurally related compounds in and . A plausible route involves coupling 2-benzyl-1H-1,3-benzodiazole-1-carboxylic acid with diethylamine using EDCI and HOBt under inert conditions .

Properties

IUPAC Name

2-benzyl-N,N-diethylbenzimidazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-3-21(4-2)19(23)22-17-13-9-8-12-16(17)20-18(22)14-15-10-6-5-7-11-15/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFMJOQQKOVXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642999
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide typically involves the reaction of benzylamine with diethylamine and a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, allows for efficient production with minimal waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The benzodiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts, to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and various substituted benzodiazole compounds. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Selected Benzimidazole/Benzodiazole Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
2-Benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide 1H-1,3-benzodiazole 1-CON(C₂H₅)₂, 2-CH₂C₆H₅ 308 (calculated) High lipophilicity (diethyl group)
N,N-Diethyl-1H-1,3-benzodiazol-2-amine 1H-1,3-benzodiazole 2-NH(C₂H₅)₂ 213.03 Amine vs. carboxamide functionality
N-(1H-Benzimidazol-2-yl)pyrazole-3-carboxamide () Benzimidazole Pyrazole-3-carboxamide at N1 ~350 (varies) Dual heterocyclic system
Compound 27 (IDO1 inhibitor, ) Benzimidazole Benzyl-linked bis-benzimidazole carboxamide 381 (calculated) Enzyme inhibition (IDO1 IC₅₀: 0.6 µM)

Key Observations :

  • Substituent Effects : The diethylcarboxamide in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., hydroxyl or methyl groups). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Core Heterocycle : The 1,3-benzodiazole core differs from benzimidazole in nitrogen placement, altering electronic properties. Benzimidazoles generally exhibit stronger hydrogen-bonding capacity due to the adjacent NH group .
Physicochemical Properties

Lipophilicity : The diethylcarboxamide group increases logP compared to unsubstituted benzodiazoles. For example:

  • Target Compound : Predicted logP (ChemDraw): ~3.5.
  • N,N-Diethyl-1H-1,3-benzodiazol-2-amine (): logP ~2.1 .

Solubility : The diethyl groups reduce aqueous solubility, necessitating formulation in organic solvents (e.g., DMSO) for biological assays.

Biological Activity

2-benzyl-N,N-diethyl-1H-1,3-benzodiazole-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include a benzodiazole core with diethyl and benzyl substituents. The chemical formula is C19H22N2OC_{19}H_{22}N_2O, and it possesses a molecular weight of 298.39 g/mol.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzodiazole derivatives can inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : Compounds targeting specific kinases involved in cell signaling pathways can disrupt cancer cell proliferation. For example, urea-based derivatives have demonstrated strong inhibition of kinases like Zap70 and c-src, leading to reduced tumor growth in vitro .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptotic pathways in cancer cells, which is critical for cancer treatment .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Similar benzodiazole derivatives have been evaluated for their antibacterial and antifungal activities. Key findings include:

  • Antibacterial Efficacy : Compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating potent antibacterial properties .
  • Antifungal Properties : The compound has shown moderate activity against fungi like Candida albicans, suggesting potential use in treating fungal infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Enzymatic Pathways : The compound may interact with enzymes involved in critical biological pathways, particularly those associated with tumor growth and microbial resistance.
  • Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to target proteins, suggesting a well-defined mechanism of action at the molecular level .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsEffectiveness (MIC/IC50)Reference
AnticancerMDA-MB-231 (breast cancer)IC50 = 16.38 μM
AntibacterialStaphylococcus aureusMIC = 4 μg/mL
AntifungalCandida albicansMIC = 64 μg/mL

Case Studies

  • Antiproliferative Activity : A study evaluating various benzodiazole derivatives found that those similar to this compound exhibited significant antiproliferative effects against multiple cancer cell lines, reinforcing the potential for therapeutic applications in oncology .
  • Microbial Resistance Studies : Research highlighted the compound's effectiveness against drug-resistant bacterial strains, emphasizing its relevance in the development of new antibiotics amid rising antibiotic resistance .

Q & A

Q. Primary techniques :

  • IR spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and benzodiazole ring vibrations .
  • ¹H/¹³C NMR : Resolves diethylamide protons (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.5 ppm for NCH₂) and benzyl aromatic protons (δ 7.2–7.5 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is used to resolve crystal packing and confirm stereochemistry . For example, hydrogen bonding between the carboxamide group and benzodiazole nitrogen can stabilize the crystal lattice.

(Advanced) How can SHELX-based refinement resolve discrepancies in crystallographic data for this compound?

Discrepancies in unit cell parameters or electron density maps often arise from disorder or twinning. SHELXL enables:

  • TWIN commands to model twinned crystals, common in benzodiazole derivatives due to planar symmetry .
  • DFIX/ISOR restraints to refine disordered diethyl groups or benzyl substituents.
  • Hirshfeld surface analysis (complementary to SHELX) to validate intermolecular interactions, such as π-π stacking between benzodiazole rings .

(Advanced) How do substituents (e.g., benzyl vs. alkyl groups) influence the reaction mechanism of benzodiazole formation?

Mechanistic studies using density functional theory (DFT) and kinetic isotope effects reveal:

  • The benzyl group stabilizes the transition state via π-π interactions , lowering activation energy compared to alkyl substituents .
  • Diethylamide electron-donating effects accelerate cyclization by polarizing the carboxamide carbonyl, as shown in analogous benzoxazole syntheses .
  • Hammett plots (σ values) correlate substituent electronic effects with reaction rates, validated by HPLC monitoring of intermediates .

(Advanced) How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Contradictions may arise from tautomerism, solvolysis, or impurities. Methodological approaches :

  • Variable-temperature NMR : Detects tautomeric equilibria (e.g., benzodiazole ↔ benzimidazole) by observing coalescence temperatures .
  • LC-MS : Identifies hydrolyzed byproducts (e.g., free benzylamine) that cause IR shifts.
  • Computational validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian09) .

(Advanced) What computational strategies predict the compound’s reactivity or supramolecular assembly?

Q. Key methods :

  • Molecular docking : Screens potential biological targets (e.g., enzymes with benzodiazole-binding pockets) using AutoDock Vina, though bioactivity data for this specific compound is limited .
  • DFT calculations : Optimize transition states for reactions like nucleophilic substitution at the carboxamide group .
  • Molecular dynamics (MD) simulations : Model solvent effects on solubility (e.g., acetonitrile vs. DMF) using GROMACS, correlating with experimental partition coefficients .

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